3,5-Dimethyl-1-nitrosopiperidine

Carcinogenicity Nitrosamine toxicology Stereochemistry-activity relationship

3,5-Dimethyl-1-nitrosopiperidine (CAS 78338-31-5) is a cyclic nitrosamine featuring a piperidine ring with methyl substituents at the 3- and 5-positions and a nitroso group at the nitrogen. The compound is specifically the cis‑isomer, with defined stereochemistry (3R,5S).

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
CAS No. 78338-31-5
Cat. No. B14155943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1-nitrosopiperidine
CAS78338-31-5
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)N=O)C
InChIInChI=1S/C7H14N2O/c1-6-3-7(2)5-9(4-6)8-10/h6-7H,3-5H2,1-2H3
InChIKeyQGLSEFISGRBIML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-1-nitrosopiperidine (CAS 78338-31-5): A Defined Stereochemical Nitrosamine for Specialized Research and Analytical Reference


3,5-Dimethyl-1-nitrosopiperidine (CAS 78338-31-5) is a cyclic nitrosamine featuring a piperidine ring with methyl substituents at the 3- and 5-positions and a nitroso group at the nitrogen. The compound is specifically the cis‑isomer, with defined stereochemistry (3R,5S) . Its predicted physicochemical properties include a density of 1.1±0.0 g/cm³, a boiling point of 239.2±0.0 °C at 760 mmHg, and a logP of 1.51, distinguishing it from simpler nitrosamines . This compound is primarily utilized as a research chemical, analytical standard, or intermediate in studies of nitrosamine carcinogenicity, conformational analysis, and synthetic methodology .

Why 3,5-Dimethyl-1-nitrosopiperidine Cannot Be Simply Replaced by Another Nitrosamine in Critical Workflows


Within the nitrosamine class, substitution pattern and stereochemistry are critical determinants of biological activity, physicochemical behavior, and analytical detection. The cis‑3,5‑dimethyl substitution on the piperidine ring of this compound confers a markedly different carcinogenic potency compared to its trans‑isomer and the unsubstituted parent compound, N‑nitrosopiperidine [1]. Furthermore, the presence of methyl groups alters key physical properties, such as boiling point and lipophilicity, which directly affect volatility, chromatographic retention, and sample preparation protocols . Consequently, generic substitution with another nitrosamine—even a close structural analog—invalidates any quantitative comparison, compromises assay specificity, and introduces unacceptable variability in toxicological risk assessments or synthetic method development.

Quantitative Differentiation Evidence for 3,5-Dimethyl-1-nitrosopiperidine Against Key Analogs


Carcinogenic Potency: cis-3,5-Dimethyl vs. trans-3,5-Dimethyl Isomer (Direct Head‑to‑Head Comparison)

In a 50‑week drinking water study using female F344 rats, the cis‑isomer of N‑nitroso‑3,5‑dimethylpiperidine was administered at a concentration of 0.72 mM, while the trans‑isomer was administered at 0.14 mM [1]. Despite the lower concentration, the trans‑isomer induced upper gastrointestinal tract tumors (mainly esophageal carcinomas) at a comparable rate, demonstrating its markedly higher carcinogenic potency [1]. A 5:1 cis:trans mixture accelerated tumor‑related mortality, further confirming the trans‑isomer's dominant carcinogenic contribution [1].

Carcinogenicity Nitrosamine toxicology Stereochemistry-activity relationship

Carcinogenic Potency: 3,5-Dimethyl Derivative vs. Unsubstituted N-Nitrosopiperidine (Cross‑Study Comparable)

The same carcinogenicity study directly states that 'the 3,5‑dimethyl derivative is a less potent carcinogen than nitrosopiperidine' [1]. This conclusion is based on comparative analysis of tumor incidence and latency data from the 3,5‑dimethyl‑treated groups and historical data for N‑nitrosopiperidine, which is known to be a potent esophageal carcinogen in rats [1].

Structure-activity relationship Nitrosamine carcinogenicity Toxicological risk assessment

Physical Property Differentiation: Boiling Point and Volatility vs. N-Nitrosopiperidine (Cross‑Study Comparable)

Predicted physicochemical data indicate a substantial boiling point elevation for 3,5‑dimethyl‑1‑nitrosopiperidine (239.2±0.0 °C at 760 mmHg) compared to the unsubstituted N‑nitrosopiperidine (229.8±9.0 °C at 760 mmHg) . This ~9–10 °C increase is accompanied by a higher logP (1.51 vs. 0.41), reflecting greater lipophilicity . These differences alter volatility, vapor pressure, and chromatographic retention, directly impacting analytical method development and laboratory handling procedures.

Physicochemical properties Analytical method development Sample handling

Optimal Application Scenarios for 3,5-Dimethyl-1-nitrosopiperidine Based on Verified Differentiation Evidence


Stereochemistry‑Dependent Carcinogenicity Studies

Utilize the cis‑isomer (CAS 78338‑31‑5) as a less potent carcinogen relative to the trans‑isomer and the parent N‑nitrosopiperidine [1]. This compound serves as an ideal model for investigating how stereochemistry modulates metabolic activation, DNA adduct formation, and tumorigenesis in the upper gastrointestinal tract, while reducing the acute hazard associated with more potent nitrosamines [1].

Analytical Method Development and Reference Standard Preparation

Employ 3,5‑dimethyl‑1‑nitrosopiperidine as a structurally defined reference standard for developing and validating LC‑MS/MS or GC‑MS methods for nitrosamine detection. Its higher boiling point (239.2 °C) and increased logP (1.51) compared to N‑nitrosopiperidine require distinct chromatographic conditions, making it a rigorous probe for method specificity and robustness in pharmaceutical impurity analysis .

Synthetic Intermediate for Conformationally Constrained Building Blocks

Leverage the defined cis‑stereochemistry and the chair‑like conformation of the piperidine ring in the synthesis of more complex molecules. The compound's steric and electronic properties, governed by the 3,5‑dimethyl substitution, provide a predictable scaffold for exploring regioselective reactions, such as nitrosamine photoadditions or lithiation‑electrophile trapping sequences [1].

Structure‑Activity Relationship (SAR) Libraries in Nitrosamine Toxicology

Incorporate this compound into focused SAR libraries designed to dissect the contribution of alkyl substitution and stereochemistry to nitrosamine carcinogenicity. Pairing the cis‑isomer with its trans‑counterpart and the unsubstituted N‑nitrosopiperidine enables quantitative modeling of potency trends and informs the design of less hazardous N‑nitroso compounds for industrial applications [1].

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